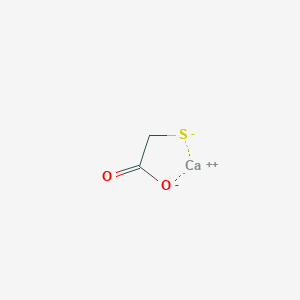
calcium;2-sulfidoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
calcium;2-sulfidoacetate is a chemical compound with the formula C2H2CaO2S. It is the calcium salt of thioglycolic acid, also known as mercaptoacetic acid. This compound is commonly used in various applications, including cosmetics and environmental remediation. It is a white crystalline powder that is soluble in water and has a characteristic odor associated with thiol compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium thioglycolate can be synthesized through the reaction of thioglycolic acid with calcium hydroxide. The process involves dissolving thioglycolic acid in water and gradually adding calcium hydroxide to the solution. The reaction produces calcium thioglycolate as a precipitate, which is then filtered and dried .
Industrial Production Methods
In industrial settings, calcium thioglycolate is produced by reacting thioglycolic acid with calcium carbonate or calcium oxide. The reaction is carried out in aqueous solution, and the resulting product is purified through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Calcium thioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize calcium thioglycolate.
Reducing Agents: Sodium borohydride or other reducing agents can be used in reduction reactions.
Substitution Reactions: Various alkyl halides can be used in substitution reactions to replace the thiol group.
Major Products Formed
Dithiodiglycolic Acid: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Aplicaciones Científicas De Investigación
Calcium thioglycolate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent.
Biology: Employed in the preparation of thioglycolate broth for bacterial culture.
Medicine: Utilized in depilatory creams for hair removal.
Industry: Applied in environmental remediation to remove heavy metals from water bodies.
Mecanismo De Acción
Calcium thioglycolate exerts its effects primarily through the thiol group, which can break disulfide bonds in proteins. This mechanism is particularly useful in hair removal products, where it breaks the disulfide bonds in keratin, weakening the hair structure and allowing for easy removal . The compound also acts as a reducing agent, participating in redox reactions that involve the transfer of electrons .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Thioglycolate: Another salt of thioglycolic acid, commonly used in similar applications.
Ammonium Thioglycolate: Used in hair perming solutions.
Thioglycolic Acid: The parent compound, used in various chemical reactions and applications.
Uniqueness
Calcium thioglycolate is unique due to its specific applications in cosmetics and environmental remediation. Its ability to effectively break disulfide bonds in keratin makes it a preferred choice in depilatory products. Additionally, its use in environmental remediation highlights its versatility and effectiveness in removing heavy metals from polluted water .
Propiedades
Número CAS |
37457-75-3 |
|---|---|
Fórmula molecular |
C2H2CaO2S |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
calcium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 |
Clave InChI |
QVCFQEFEMBCIOI-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
SMILES canónico |
C(C(=O)[O-])[S-].[Ca+2] |
Key on ui other cas no. |
29820-13-1 |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
68-11-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















